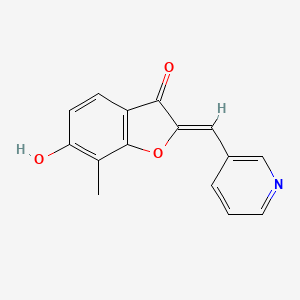

(2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one

Description

(2Z)-6-Hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one is a benzofuranone derivative characterized by a fused benzofuran core, a pyridin-3-ylmethylene substituent at the C2 position, a hydroxy group at C6, and a methyl group at C5. Its molecular formula is C₁₅H₁₁NO₃, with a molecular weight of 253.26 g/mol and a CAS registry number of 929339-55-9 . The (2Z) configuration indicates the spatial arrangement of the pyridinylmethylene group relative to the benzofuranone core, which influences its electronic properties and biological interactions. This compound is synthesized via condensation reactions involving substituted benzofuranones and pyridine aldehydes, as inferred from analogous synthetic protocols for related benzofuran derivatives .

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-9-12(17)5-4-11-14(18)13(19-15(9)11)7-10-3-2-6-16-8-10/h2-8,17H,1H3/b13-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDGARJOLZMYEK-QPEQYQDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=CC3=CN=CC=C3)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1O/C(=C\C3=CN=CC=C3)/C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one with pyridine-3-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The pyridinylmethylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the pyridinylmethylene group could produce an amine derivative.

Scientific Research Applications

(2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

The structural and functional uniqueness of (2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one is highlighted through comparisons with analogs differing in substituents, stereochemistry, and core modifications. Below is a detailed analysis:

Structural Analogs with Pyridinylmethylene Substituents

Key Findings :

- The Z-configuration imposes steric constraints that may reduce rotational freedom, affecting binding to biological targets compared to the E-isomer .

- Pyridin-3-ylmethylene vs. pyridin-2-ylmethylene substitution alters the orientation of the nitrogen atom, influencing π-π stacking and hydrogen-bonding capabilities .

Analogs with Heterocyclic Modifications

Key Findings :

- Glycosylated derivatives like Maritimein exhibit drastically different pharmacokinetics due to enhanced water solubility, making them suitable for oral administration .

Analogs with Functional Group Variations

Key Findings :

- 4-Methoxybenzylidene derivatives demonstrate improved solubility in organic solvents compared to pyridinyl analogs, aiding in formulation .

Biological Activity

(2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. These compounds have gained attention due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₅H₁₁NO₃

- CAS Number : 929339-55-9

- MDL Number : MFCD09259090

Its structure features a benzofuran core with substituents that contribute to its biological activity. The presence of the pyridine ring is particularly noteworthy as it often enhances the pharmacological properties of organic compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, research indicates that modifications in the benzofuran structure can lead to significant antiproliferative effects against various cancer cell lines.

A comparative study demonstrated that compounds with methyl groups at specific positions on the benzofuran ring exhibited increased potency. Specifically, compounds with a methyl group at the C–3 position showed 2–4 times greater potency than unsubstituted counterparts, suggesting that structural modifications are crucial for enhancing anticancer activity .

2. Antioxidant Properties

Benzofuran derivatives have also been characterized by their antioxidant activities . The ability to scavenge free radicals is vital for preventing oxidative stress-related diseases. Studies have shown that this compound demonstrates significant antioxidant activity, which could be attributed to its phenolic structure that facilitates electron donation .

3. Antimicrobial Activity

The compound has exhibited promising antimicrobial properties against a variety of pathogens. Research indicates that derivatives of benzofuran can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

4. Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after in therapeutic applications. Investigations into this compound have shown that it can reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory conditions .

Case Studies and Experimental Findings

Q & A

Q. What are the established synthetic routes for (2Z)-6-hydroxy-7-methyl-2-(pyridin-3-ylmethylene)-1-benzofuran-3(2H)-one?

The compound is synthesized via a base-catalyzed condensation reaction between 6-hydroxy-7-methyl-1-benzofuran-3(2H)-one and pyridine-3-carbaldehyde. Key steps include:

- Dissolving the benzofuranone precursor in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .

- Adding the aldehyde derivative under reflux conditions to form the Z-configured exocyclic double bond, confirmed by coupling constants in ¹H NMR (e.g., J = 8.4–9.0 Hz for trans-olefinic protons) .

- Purification via column chromatography (e.g., CH₂Cl₂/MeOH) and crystallization for high-purity yields (typically 60–80%) .

Q. How is structural characterization performed for this compound?

A multi-technique approach ensures accuracy:

- ¹H/¹³C NMR : Key signals include a downfield singlet (~δ 9.8–10.0 ppm) for the hydroxyl proton and olefinic protons (δ 6.7–7.9 ppm) confirming Z-stereochemistry .

- IR Spectroscopy : Bands at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) validate the benzofuranone core .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 290.0 [M+H]⁺) and HRMS data confirm molecular formula .

Q. What analytical methods are critical for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

- Elemental Analysis : Carbon/hydrogen percentages must align with theoretical values (e.g., C: 65.2%, H: 3.8% for C₁₆H₁₁NO₄) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

SAR studies focus on modifying substituents at C-2 (pyridinylmethylene) and C-6/C-7 (hydroxy/methyl groups):

- C-2 Modifications : Replace pyridinyl with quinoline or pyrrolidinyl groups to enhance π-π stacking or hydrogen bonding (e.g., compound 4e in showed improved bioactivity).

- C-6/C-7 Optimization : Introduce halogenation (e.g., Br at C-5/C-7) to improve lipophilicity and membrane permeability, as seen in trypanocidal analogs .

- In Vitro Screening : Use prostate cancer PC-3 cell lines to evaluate antiproliferative activity at 1–10 μM concentrations .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

- Electron Density Ambiguities : The exocyclic double bond and hydroxyl groups may cause disordered regions. SHELXL refinement with TWIN/BASF commands improves model accuracy .

- Hydrogen Bonding Networks : High-resolution data (<1.0 Å) and Hirshfeld surface analysis clarify intermolecular interactions (e.g., O–H···O bonds stabilizing crystal packing) .

Q. How is biological activity evaluated in parasitic or cancer models?

- Trypanocidal Assays : Incubate with Trypanosoma brucei at 1–50 μM for 72 hours; measure IC₅₀ via resazurin-based viability assays .

- Anticancer Profiling : Use MTT assays on PC-3 cells with dose-response curves (0.1–100 μM). SAR highlights C-2 heteroaryl groups (e.g., quinolylmethylene) as critical for sub-10 μM activity .

Q. What computational methods support mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.